Molecular structure of 4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline
Molecular structure of 4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline
An In-depth Technical Guide to the Molecular Structure of 4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline
Introduction
4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline, a substituted aminoazobenzene derivative, represents a class of molecules that are foundational to the dye industry and of increasing interest in materials science.[1][2] Azobenzene and its derivatives are renowned for their photochromic properties, specifically the reversible trans-cis isomerization upon light exposure, which positions them as key components in the development of molecular switches, optical storage media, and smart materials.[1][3][4]
This guide provides a comprehensive technical overview of the molecular structure of 4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline. As a Senior Application Scientist, the narrative moves beyond a simple recitation of data, focusing instead on the causal relationships between synthetic choices, analytical outcomes, and the molecule's ultimate structural and functional properties. We will explore its synthesis, the multi-faceted analytical approach required for its definitive characterization—including spectroscopic and crystallographic methods—and the functional implications of its unique molecular architecture. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound class.
Section 1: Chemical Identity and Physicochemical Properties
The first step in any rigorous molecular investigation is to establish the compound's fundamental identity. The following tables summarize the key identifiers and computed physicochemical properties for 4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline. These data serve as a reference for subsequent analytical work and for predicting the molecule's behavior in various chemical environments.
Table 1.1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-[(E)-(2,4-Dimethylphenyl)diazenyl]-2,5-dimethylaniline[5] |
| CAS Number | 136-21-0[5] |
| Molecular Formula | C₁₆H₁₉N₃[5] |
| Molecular Weight | 253.35 g/mol [5] |
| Canonical SMILES | CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C[5] |
| InChI | InChI=1S/C16H19N3/c1-10-5-6-15(12(3)7-10)18-19-16-9-11(2)14(17)8-13(16)4/h5-9H,17H2,1-4H3[5] |
| InChIKey | HGBRQTVTZZIIAW-UHFFFAOYSA-N[5] |
Table 1.2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 4.5 | Guidechem[5] |
| Hydrogen Bond Donor Count | 1 | Guidechem[5] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[5] |
| Rotatable Bond Count | 2 | Guidechem[5] |
| Topological Polar Surface Area | 50.7 Ų | Guidechem[5] |
| Complexity | 315 | Guidechem[5] |
Section 2: Synthesis and Structural Elucidation Workflow
The synthesis of diaryl azo compounds like 4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline is most commonly achieved via a classic diazotization-coupling reaction.[6] This robust, two-step process is a cornerstone of organic synthesis, particularly in the dye industry.
The causality behind this workflow is critical. The first step, diazotization, requires converting a primary aromatic amine (2,4-dimethylaniline) into a diazonium salt. This is performed in a cold, acidic solution (e.g., with HCl and NaNO₂) because diazonium salts are unstable and can decompose at higher temperatures. The resulting diazonium salt is a weak electrophile. The second step, azo coupling, involves reacting this electrophile with an electron-rich aromatic compound, in this case, 2,5-dimethylaniline.[7][8] The strong activating effect of the amino group on the second aniline derivative directs the electrophilic attack to the para position, yielding the final azo compound.
Protocol 2.1: Synthesis via Diazotization and Azo Coupling
This protocol is a self-validating system; successful synthesis is confirmed by the subsequent analytical characterization, which must match the expected structure.
-
Diazotization of 2,4-Dimethylaniline:
-
Dissolve 2,4-dimethylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (~2.5 eq).
-
Cool the solution to 0-5°C in an ice-water bath. This low temperature is crucial to prevent the premature decomposition of the diazonium salt to be formed.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (~1.0 eq) dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
-
Preparation of Coupling Component:
-
In a separate beaker, dissolve 2,5-dimethylaniline (1.0 eq) in a suitable solvent like ethanol or aqueous acid.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the solution of the coupling component.
-
Maintain a controlled pH, typically slightly acidic to neutral, to facilitate the electrophilic aromatic substitution.
-
A colored precipitate of the azo dye should form immediately. Stir the reaction mixture in the cold for 1-2 hours to ensure completion.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product with high purity, which is essential for accurate analytical characterization.
-
Section 3: Spectroscopic and Spectrometric Characterization
Once synthesized, the molecular structure must be rigorously confirmed. NMR spectroscopy elucidates the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides detailed information about the atomic connectivity and chemical environment within a molecule. For 4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline, ¹H and ¹³C NMR spectra would be used to confirm the specific arrangement of methyl groups and aromatic protons.
The causality of chemical shifts is key to interpretation. The electron-donating amino group (-NH₂) will shield the protons and carbons on its ring, causing them to resonate at a lower chemical shift (upfield) compared to the other ring. Conversely, the electron-withdrawing azo group (-N=N-) will deshield adjacent atoms, shifting them downfield. The predicted chemical shifts below are based on known values for the precursor molecules and general substituent effects.[7][9]
Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Aromatic Protons | 6.5 - 8.0 | 110 - 155 | Protons on the aniline ring will be more upfield than those on the xylene ring due to the -NH₂ group's shielding. |
| Amino Protons (-NH₂) | ~3.5 - 4.5 (broad) | N/A | Broad signal due to quadrupolar relaxation and exchange; typical for primary amines.[10] |
| Methyl Protons (-CH₃) | 2.1 - 2.5 | 17 - 22 | Four distinct singlets are expected, each integrating to 3H. |
| Azo-linked Carbons (C-N=N) | N/A | ~145 - 155 | Deshielded due to direct attachment to the electronegative azo group. |
| Amino-linked Carbon (C-NH₂) | N/A | ~140 - 150 | Shielded relative to the azo-linked carbons but still downfield. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and fragment in a predictable manner. The most characteristic fragmentation of azo dyes is the cleavage of the azo bond, which provides a definitive signature of the two precursor aromatic rings.[11]
Protocol 3.2.1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed to separate the analyte from any impurities and provide both molecular weight and fragmentation data.
-
Sample Preparation:
-
Dissolve ~1 mg of the purified compound in 1 mL of methanol or acetonitrile.
-
Perform serial dilutions to a final concentration in the ng/mL to low µg/mL range.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
LC Parameters:
-
Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Parameters:
-
Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: m/z 50-500.
-
Source Temperature: 325°C.
-
Gas Flow: Drying gas 10 L/min, Nebulizer 35 psi.
-
Fragmentation (MS/MS): Use collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
-
Section 4: Crystallographic and Conformational Analysis
While spectroscopic methods provide connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. For azo compounds, this technique is essential for definitively determining the isomerism about the N=N bond and the planarity of the system.
Based on extensive studies of similar azobenzene derivatives, the thermodynamically more stable trans configuration is expected.[4][12] The molecule is anticipated to be nearly planar, although some twisting between the aromatic rings and the azo bridge is common, characterized by the C-N=N-C dihedral angle.[12][13]
Table 4.1: Typical Crystallographic Parameters for Azo-Aromatic Compounds
| Parameter | Expected Value/Observation | Significance | Source |
|---|---|---|---|
| Azo Configuration | trans | Confirms the thermodynamically stable ground state isomer. | [4][12] |
| N=N Bond Length | ~1.25 Å | Characteristic of a nitrogen-nitrogen double bond. | [4] |
| C-N=N-C Dihedral Angle | ~175-180° | Indicates a high degree of planarity across the central bridge. | [12] |
| Inter-ring Dihedral Angle | 5-20° | A slight twist between the two aromatic rings is common to relieve steric hindrance. | [12][13] |
| Intermolecular Interactions | π-π stacking, C-H···N bonds | Governs the crystal packing and solid-state properties. |[12] |
Protocol 4.1: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., hexane/ethyl acetate). This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer (e.g., Bruker SMART APEX CCD). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[13]
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and intensity of reflections. Solve the structure using direct methods (e.g., SHELXS) and refine the atomic positions and thermal parameters using full-matrix least-squares (e.g., SHELXL).[13][14]
-
Analysis: Analyze the refined structure to determine bond lengths, angles, torsion angles, and intermolecular interactions.
Section 5: Functional Implications of Molecular Structure: Photoisomerization
The structure of azobenzene derivatives is intrinsically linked to their function as photoswitches. The molecule exists in two isomeric forms: the more stable trans isomer and the less stable cis isomer. Irradiation with UV light (~300-400 nm) excites the molecule and induces isomerization to the cis form.[1][4] This process can be reversed by irradiating with visible light (of a longer wavelength) or by thermal relaxation in the dark.[3][4][15]
This photo-induced motion changes the molecule's geometry, reducing the distance between the para carbons from ~9.0 Å in the trans form to ~5.5 Å in the cis form, and significantly alters its dipole moment.[1] The presence of electron-donating groups (like -NH₂ and -CH₃) modifies the electronic properties and absorption spectra, which can be leveraged to tune the switching behavior for specific applications.[4]
Conclusion
The molecular structure of 4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline is best understood through a synergistic application of synthesis, spectroscopy, and crystallography. Its identity is rooted in a classical diazotization-coupling reaction, yielding a substituted aminoazobenzene architecture. Spectroscopic techniques like NMR and MS serve to confirm the precise atomic connectivity and molecular weight, with predictable chemical shifts and fragmentation patterns acting as structural signatures.
Ultimately, X-ray crystallography provides the definitive three-dimensional picture, confirming the expected trans configuration of the azo bridge and near-planarity of the system. This specific arrangement is not merely static; it is the basis for the molecule's dynamic photochromic behavior. The ability to undergo reversible trans-cis isomerization positions this molecule, and its broader class, as a valuable component for the rational design of advanced materials and functional systems. This guide has provided the foundational knowledge and technical protocols necessary for its confident synthesis, characterization, and future exploration.
References
-
Gębarowski, T., et al. (2021). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. PMC. Available from: [Link]
-
Stolarski, R., et al. (2022). Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. PMC. Available from: [Link]
-
Stolarski, R., et al. (2022). Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. ACS Publications. Available from: [Link]
-
PubChem. (n.d.). 4-diazenyl-N,N-dimethylaniline. Available from: [Link]
-
Leesakul, N., et al. (2010). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. PMC. Available from: [Link]
-
Wikipedia. (n.d.). Azobenzene. Available from: [Link]
-
He, G., et al. (2011). 4-[(2-Chloro-4-nitrophenyl)diazenyl]-N,N-diethylaniline. PMC. Available from: [Link]
-
Khdera, H. A. (2025). Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one and (E)-2-(4-(dimethylamino) phenyl)-6-(o-tolyldiazenyl)-4H-chromen-4-one. International Journal of New Chemistry. Available from: [Link]
-
Supporting Information for: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). Available from: [Link]
-
Strife, R. J., et al. (2009). Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]
-
Leesakul, N., et al. (2010). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 2,4-Dimethylaniline. Available from: [Link]
-
ChemicalRegister. (n.d.). 4-((2,4-DIMETHYLPHENYL)AZO)-2,5-DIMETHYLBENZAMIDINE (CAS No. 136-21-0) Suppliers. Available from: [Link]
-
NIST. (n.d.). Benzenamine, 4,4',4''-methylidynetris[N,N-dimethyl-. NIST WebBook. Available from: [Link]
-
mzCloud. (2015). N,N-Dimethylaniline. Available from: [Link]
-
SpectraBase. (n.d.). 2,5-Dimethyl-aniline - Optional[13C NMR]. Available from: [Link]
-
Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Available from: [Link]
-
ChemBK. (2024). 2,5-Dimethylaniline. Available from: [Link]
-
ResearchGate. (n.d.). NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Available from: [Link]
- Google Patents. (n.d.). Method for preparing 2,4-dimethylaniline by direct amination of m-xylene.
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Available from: [Link]
-
Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available from: [Link]
-
MDPI. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Available from: [Link]mdpi.com/1422-0067/25/1/13)
Sources
- 1. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 60-09-3: 4-Aminoazobenzene | CymitQuimica [cymitquimica.com]
- 3. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azobenzene - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one and (E)-2-(4-(dimethylamino) phenyl)-6-(o-tolyldiazenyl)-4H-chromen-4-one [ijnc.ir]
- 7. 2,5-Dimethylaniline(95-78-3) 1H NMR spectrum [chemicalbook.com]
- 8. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-[(2-Chloro-4-nitrophenyl)diazenyl]-N,N-diethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and crystal structure analysis of 4,4'-oxydianiline_Chemicalbook [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
